molecular formula C14H18O3 B12553642 Ethyl 3-(4-propoxyphenyl)prop-2-enoate CAS No. 148433-11-8

Ethyl 3-(4-propoxyphenyl)prop-2-enoate

Cat. No.: B12553642
CAS No.: 148433-11-8
M. Wt: 234.29 g/mol
InChI Key: NBAKBANEYSHFOI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-propoxyphenyl)prop-2-enoate is an α,β-unsaturated ester with a 4-propoxyphenyl substituent. Its structure consists of a propenoate backbone (CH₂=CHCOOEt) linked to a para-propoxyphenyl group. This compound belongs to a broader class of cinnamate derivatives, which are widely studied for their biological activities, including tyrosinase inhibition, UV absorption, and pharmaceutical applications .

Properties

IUPAC Name

ethyl 3-(4-propoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-11-17-13-8-5-12(6-9-13)7-10-14(15)16-4-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKBANEYSHFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709037
Record name Ethyl 3-(4-propoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148433-11-8
Record name Ethyl 3-(4-propoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-propoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(4-propoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated ester.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy group under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Propoxyphenyl)prop-2-enoic acid.

    Reduction: Ethyl 3-(4-propoxyphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-propoxyphenyl)prop-2-enoate depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key differences among similar compounds arise from substituents on the phenyl ring, which influence physicochemical properties and bioactivity.

Compound Name Substituent (R) Molecular Weight Key Properties/Applications References
Ethyl 3-(4-propoxyphenyl)prop-2-enoate -OCH₂CH₂CH₃ 248.3 g/mol Hypothesized UV filter or tyrosinase inhibitor (structural analogy)
Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate (Ethyl-p-methoxycinnamate) -OCH₃ 206.2 g/mol Tyrosinase inhibitor (22–20% in active extracts)
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) -OCH₃ 262.3 g/mol UV filter (detected in environmental samples)
Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate -COCH₃ 218.2 g/mol Synthetic intermediate (54% yield via Heck reaction)
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (Ethyl coumarate) -OH 192.2 g/mol Food biomarker (found in vinegar)
Ethyl caffeate (3,4-dihydroxycinnamate) -OH, -OH 208.2 g/mol Antioxidant; potential pharmaceutical agent
Impact of Substituents :
  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂CH₃) increase lipophilicity and UV absorption, making them suitable for sunscreen agents .
  • Hydroxyl groups (-OH) enhance polarity and antioxidant capacity but reduce stability under acidic/alkaline conditions .
  • The propoxy group in the target compound likely offers intermediate lipophilicity compared to methoxy (-OCH₃) and hydroxyl (-OH) derivatives.

Stability and Reactivity

  • Ester Hydrolysis : All compounds are susceptible to hydrolysis under extreme pH. Ethyl caffeate degrades into caffeic acid, which oxidizes readily .
  • Photostability : Methoxy and propoxy derivatives exhibit higher photostability than hydroxylated analogs due to reduced radical formation .

Biological Activity

Ethyl 3-(4-propoxyphenyl)prop-2-enoate, a compound with the molecular formula C14H18O3C_{14}H_{18}O_3, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an α,β-unsaturated ester functional group. The structural formula can be represented as follows:

Ethyl 3 4 propoxyphenyl prop 2 enoate C14H18O3 \text{Ethyl 3 4 propoxyphenyl prop 2 enoate}\quad \text{ C}_{14}\text{H}_{18}\text{O}_3\text{ }

Physical Properties

PropertyValue
Molecular Weight230.29 g/mol
Boiling Point330 °C
Melting PointNot available
Solubility in WaterLow
Solubility in Organic SolventsHigh

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. A study demonstrated that derivatives of related compounds exhibited significant COX inhibitory activity , suggesting potential anti-inflammatory and anticancer effects.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of COX Enzymes : Similar compounds have shown efficacy in reducing inflammation and cancer cell proliferation by inhibiting COX enzymes.
  • Selective Estrogen Receptor Modulation : Some studies suggest that related compounds may act as selective estrogen receptor downregulators (SERDs), which could be beneficial in treating hormone-dependent cancers.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound inhibited cell growth at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Animal Models : In vivo studies using mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .

Safety and Toxicity

While the biological activity of this compound is promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate low acute toxicity levels; however, further long-term studies are necessary to evaluate chronic exposure effects.

Toxicity Studies Summary

Study TypeFindings
Acute ToxicityLow toxicity observed at high doses
Chronic ToxicityFurther studies needed
MutagenicityNo significant mutagenic effects reported

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